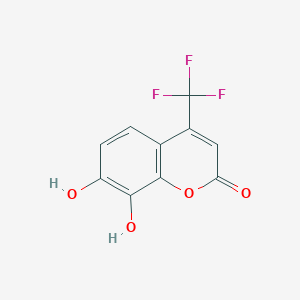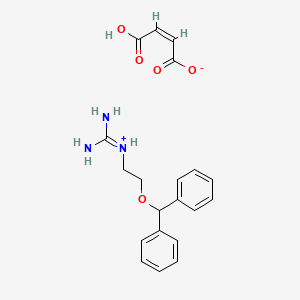
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications . This compound, in particular, has a unique structure that combines the properties of diphenylmethoxy and guanidine, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with cyanamide to form 1-(2-(diphenylmethoxy)ethyl)guanidine. The final step involves the reaction of this compound with maleic acid to form the hydrogen maleate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
化学反应分析
Types of Reactions
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted guanidine derivatives.
科学研究应用
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential therapeutic effects, including as an antihypertensive agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of 1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
相似化合物的比较
Similar Compounds
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine at nerve endings.
N,N’-Disubstituted Guanidines: Used in pharmaceuticals and as ligands in coordination chemistry.
Uniqueness
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate is unique due to its combination of diphenylmethoxy and guanidine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
属性
CAS 编号 |
73806-61-8 |
|---|---|
分子式 |
C20H23N3O5 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-benzhydryloxyethyl(diaminomethylidene)azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H19N3O.C4H4O4/c17-16(18)19-11-12-20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14;5-3(6)1-2-4(7)8/h1-10,15H,11-12H2,(H4,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
ZRCJJZIMECSYDS-BTJKTKAUSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+]=C(N)N.C(=C\C(=O)[O-])\C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+]=C(N)N.C(=CC(=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


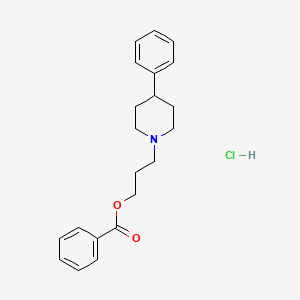
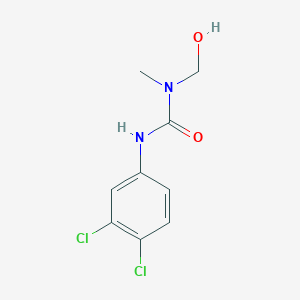
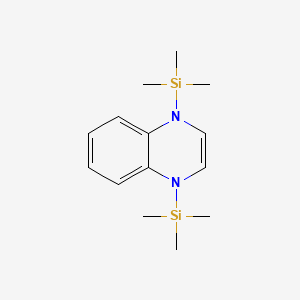

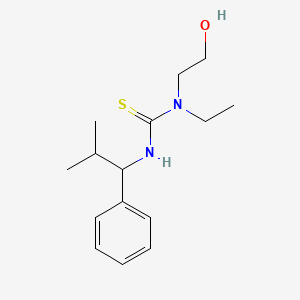
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
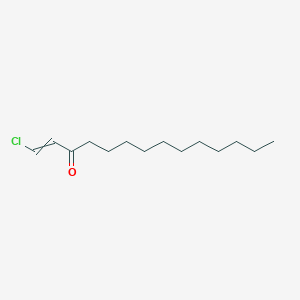
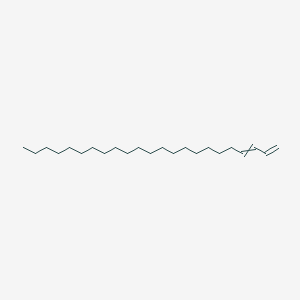
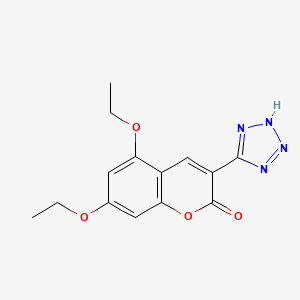
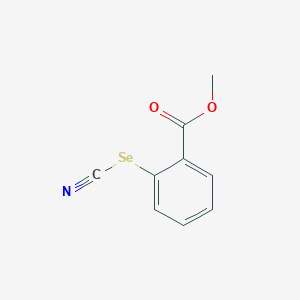
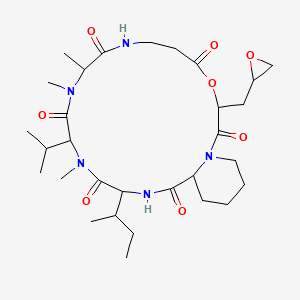
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
